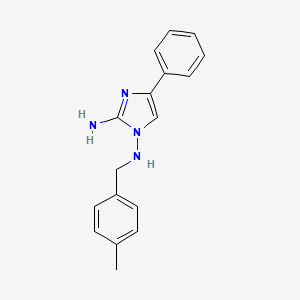
N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
Descripción general
Descripción
N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine (NMBPIDA) is an organic compound belonging to the family of imidazole diamines. It is a colorless solid with a molecular weight of 263.36 g/mol. NMBPIDA is a versatile compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, a catalyst in organic reactions, and a biochemical and physiological agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted imidazolidine derivatives, including compounds structurally related to N1-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine, have shown promise in the development of pharmaceutical agents with potent anti-inflammatory and analgesic properties. A study synthesized a range of these derivatives and evaluated their bioactivity, revealing that certain compounds exhibited significant anti-inflammatory and analgesic actions while maintaining a superior gastrointestinal safety profile compared to the control, Indomethacin. This suggests the potential of these compounds for further research and development as orally active anti-inflammatory agents with low toxicity risk (Husain et al., 2015).
Pharmacokinetics and Thromboxane Inhibition
The pharmacokinetic behavior and therapeutic effects of new imidazole derivatives, such as sodium 4-[alpha-hydroxy-5-(1-imidazolyl)-2-methylbenzyl]-3,5-dimethylbenzoate dihydrate, have been studied for their potential in preventing ischemic circulatory disorders. These compounds act as selective inhibitors of thromboxane synthetase, showing prolonged inhibition of thromboxane production in animal models after oral administration. The slow dissociation from thromboxane synthetase's active sites suggests these compounds' potential as long-lasting therapeutic agents in thrombotic disorders (Iwata et al., 1990).
Neuroprotective Effects
Research into novel azaindolizinone derivatives, such as ZSET1446 (spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one), has explored their neuroprotective effects, particularly in cognitive impairments induced by substances like methamphetamine. ZSET1446 has demonstrated significant efficacy in ameliorating recognition memory impairments without affecting exploratory behavior, pointing to its potential for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Ito et al., 2007).
Anticancer Activity
Studies on the anticancer activity of imidazole and phenyl dialkyl triazenes have shown broad-spectrum anti-tumor action against tumors resistant to conventional alkylating agents. These compounds require at least one N-methyl group for anticancer activity, highlighting the importance of structural features in their effectiveness. This research contributes to understanding the molecular mechanisms behind their anticancer properties and their potential therapeutic applications (Audette et al., 1973).
Propiedades
IUPAC Name |
1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOGZNSSXSKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)
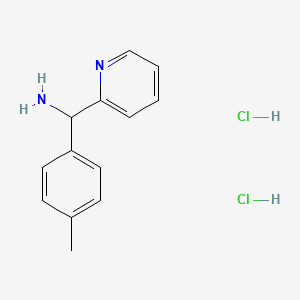

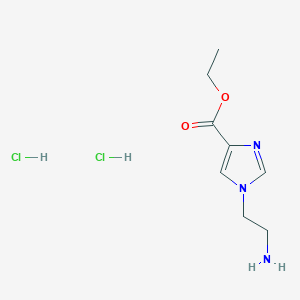

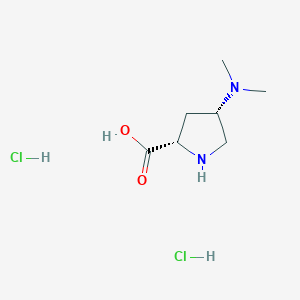


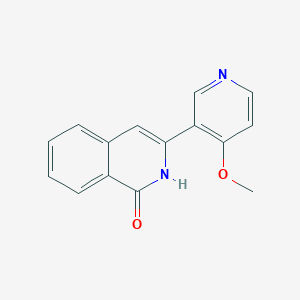
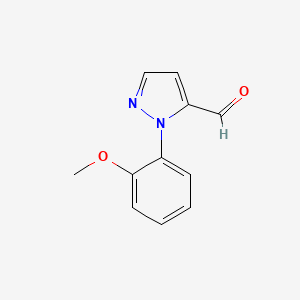

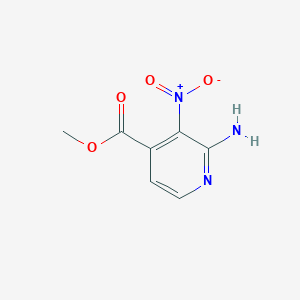
![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)